molecular formula C25H24N2O3S B2990843 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide CAS No. 878063-64-0

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide

カタログ番号 B2990843
CAS番号: 878063-64-0
分子量: 432.54
InChIキー: MKCCCUPKOZVZHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. The inhibition of MDM2 leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.

作用機序

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide acts as an MDM2 inhibitor, which leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. MDM2 is responsible for the degradation of p53, which is a tumor suppressor protein. Inhibition of MDM2 leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have potent anti-tumor activity in preclinical models. It has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. Additionally, 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its potency and selectivity as an MDM2 inhibitor. It has been shown to have potent anti-tumor activity in preclinical models and has a favorable pharmacokinetic profile. However, one limitation of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its lack of clinical data. While it has shown promising results in preclinical models, further clinical studies are needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide research. One direction is to further study its efficacy and safety in clinical trials. Additionally, combination therapies with 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide and other cancer therapies, such as chemotherapy and radiation therapy, could be explored. Furthermore, the development of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide analogs with improved pharmacokinetic properties and selectivity could also be investigated. Finally, the role of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in other diseases, such as neurodegenerative diseases, could also be explored.

合成法

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form the intermediate 3-(4-methylbenzenesulfonyl)aniline. The intermediate is then reacted with indole-3-carboxaldehyde to form the key intermediate 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetohydrazide. Finally, the key intermediate is reacted with m-tolyl isocyanate to form 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide.

科学的研究の応用

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and breast cancer. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy.

特性

IUPAC Name

N-(3-methylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-18-10-12-20(13-11-18)17-31(29,30)24-15-27(23-9-4-3-8-22(23)24)16-25(28)26-21-7-5-6-19(2)14-21/h3-15H,16-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCCCUPKOZVZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。